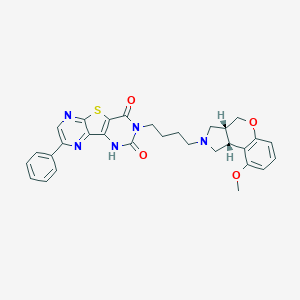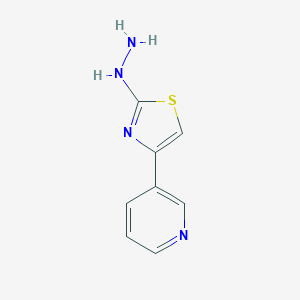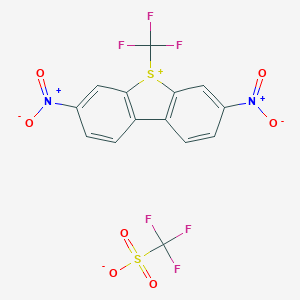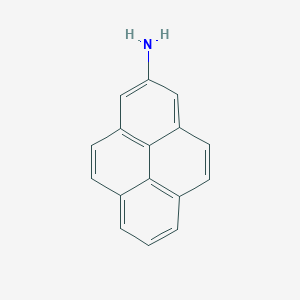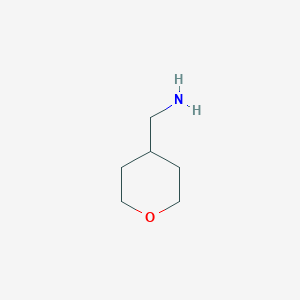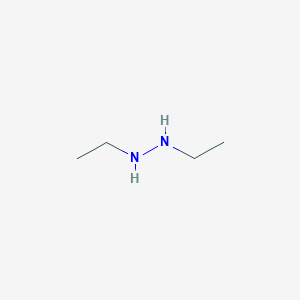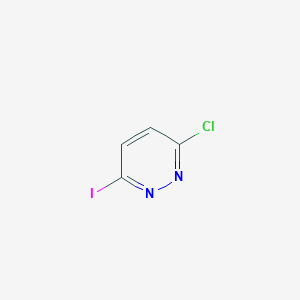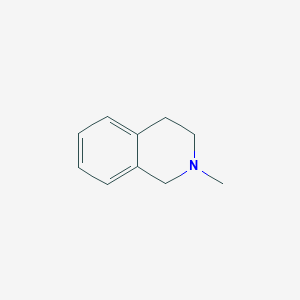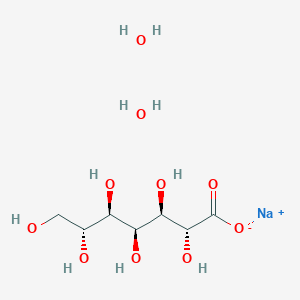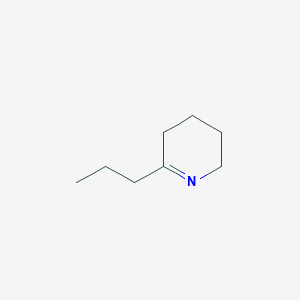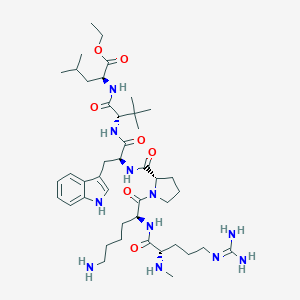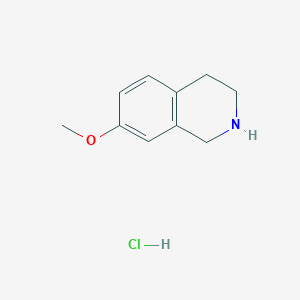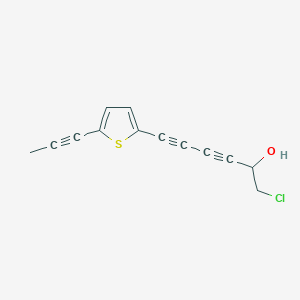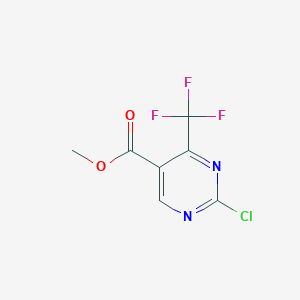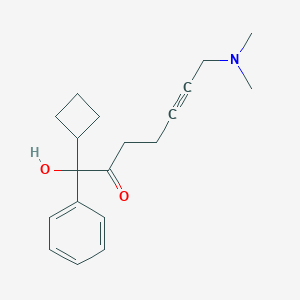
1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In
Wirkmechanismus
1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one exerts its pharmacological effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in BCR signaling. BTK plays a crucial role in the proliferation and survival of B-cells, and its aberrant activation has been implicated in the development and progression of B-cell malignancies. By inhibiting BTK activity, 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one blocks the downstream signaling pathways that promote B-cell survival and proliferation, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemische Und Physiologische Effekte
1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has been shown to have potent inhibitory effects on BCR signaling, leading to the inhibition of B-cell proliferation and survival. 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has also been shown to inhibit the activation of T-cells and reduce the production of pro-inflammatory cytokines, which are key drivers of autoimmune diseases. In preclinical studies, 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has demonstrated promising results in inhibiting the growth of multiple myeloma cells and enhancing the anti-tumor activity of other chemotherapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one is its potent inhibitory effects on BCR signaling, which makes it a promising candidate for the treatment of B-cell malignancies and autoimmune disorders. 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has also been shown to have synergistic effects with other chemotherapeutic agents, which could enhance its anti-tumor activity.
However, one of the limitations of 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one is its potential toxicity, particularly in the context of long-term use. Further studies are needed to determine the optimal dosing regimen and potential side effects of 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one.
Zukünftige Richtungen
There are several future directions for the research and development of 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one. One potential direction is the investigation of its therapeutic potential in other types of cancer, such as lymphoma and leukemia. Another direction is the exploration of its potential use in combination with other targeted therapies, such as immune checkpoint inhibitors.
In addition, further studies are needed to determine the optimal dosing regimen and potential side effects of 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one in humans. The development of more potent and selective BTK inhibitors could also lead to the discovery of new therapeutic targets for the treatment of cancer and autoimmune disorders.
Synthesemethoden
The synthesis of 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one involves several steps, including the reaction of 1-cyclobutyl-1-hydroxy-3-phenylprop-1-en-2-one with dimethylamine, followed by the reaction with 5-bromo-1-pentyn-3-one. The final product is obtained through purification and isolation using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has demonstrated potent inhibitory effects on B-cell receptor (BCR) signaling, which plays a crucial role in the development and progression of B-cell malignancies. 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has also shown promising results in inhibiting the growth of multiple myeloma cells and enhancing the anti-tumor activity of other chemotherapeutic agents.
In addition to its anti-cancer properties, 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has also been studied for its potential use in treating autoimmune disorders, such as rheumatoid arthritis and lupus. 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has been shown to inhibit the activation of T-cells and reduce the production of pro-inflammatory cytokines, which are key drivers of autoimmune diseases.
Eigenschaften
CAS-Nummer |
136722-55-9 |
|---|---|
Produktname |
1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one |
Molekularformel |
C19H25NO2 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
1-cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one |
InChI |
InChI=1S/C19H25NO2/c1-20(2)15-8-4-7-14-18(21)19(22,17-12-9-13-17)16-10-5-3-6-11-16/h3,5-6,10-11,17,22H,7,9,12-15H2,1-2H3 |
InChI-Schlüssel |
BCOZTAXOTDBLEA-UHFFFAOYSA-N |
SMILES |
CN(C)CC#CCCC(=O)C(C1CCC1)(C2=CC=CC=C2)O |
Kanonische SMILES |
CN(C)CC#CCCC(=O)C(C1CCC1)(C2=CC=CC=C2)O |
Synonyme |
1-cyclobutyl-1-hydroxy-1-phenyl-7-(N,N-dimethylamino)hept-5-yn-2-one 1-cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenyl-5-heptyn-2-one 1-cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenyl-5-heptyn-2-one hydrochloride, (+) CDHO MDL 201012 MDL-201,012 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



